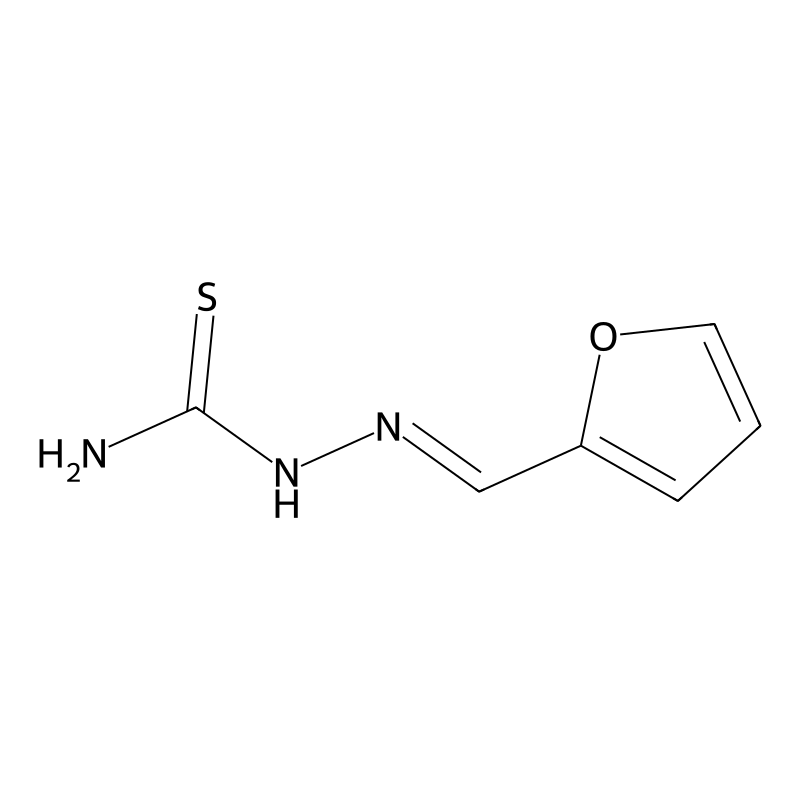

2-Furaldehyde thiosemicarbazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Activity

Several studies have investigated the potential of 2-furaldehyde thiosemicarbazone and its derivatives as antibacterial and antifungal agents. These studies have shown promising results against various bacterial and fungal strains, including some resistant to conventional antibiotics and antifungals [, ]. The exact mechanism of action of these compounds is still under investigation, but they are believed to interfere with essential cellular processes in microorganisms [].

Antiparasitic Activity

Research suggests that 2-furaldehyde thiosemicarbazone may also possess antiparasitic activity. Studies have shown effectiveness against protozoan parasites, such as those causing malaria and Chagas disease []. Further research is needed to explore the potential of this compound for developing new antiparasitic drugs.

Anticancer Activity

In vitro studies have shown that 2-furaldehyde thiosemicarbazone exhibits some anti-proliferative activity against various cancer cell lines []. However, further research is necessary to understand the mechanisms of action and potential in vivo efficacy before considering this compound for cancer treatment.

Other Potential Applications

-furaldehyde thiosemicarbazone has been explored for various other potential applications, including:

- Corrosion inhibition: Studies suggest that this compound may act as a corrosion inhibitor for metals.

- Biosensors: The unique properties of 2-furaldehyde thiosemicarbazone are being investigated for the development of biosensors for detecting various analytes.

2-Furaldehyde thiosemicarbazone is a compound formed by the condensation of 2-furaldehyde and thiosemicarbazide. It belongs to a class of compounds known as thiosemicarbazones, which are characterized by the presence of a thiosemicarbazone functional group (-C=N-NH-SR). This compound exhibits a furan ring, which contributes to its unique chemical properties. The molecular formula for 2-furaldehyde thiosemicarbazone is C₅H₆N₂OS, and it has been studied for its potential biological activities and applications in medicinal chemistry.

The formation of 2-furaldehyde thiosemicarbazone involves a condensation reaction between 2-furaldehyde and thiosemicarbazide, typically under acidic conditions. The general reaction can be summarized as follows:

This reaction can be influenced by various factors such as temperature, solvent, and pH, leading to different yields and purity levels of the product. Additionally, 2-furaldehyde thiosemicarbazone can undergo further reactions, including oxidation or coordination with metal ions to form metal complexes, which may enhance its biological activity.

Research has indicated that 2-furaldehyde thiosemicarbazone exhibits a range of biological activities. It has been shown to possess antimicrobial, antitumor, and antioxidant properties. Studies have demonstrated its effectiveness against various bacterial strains and its potential as an anticancer agent through mechanisms that may involve apoptosis induction in cancer cells . Furthermore, metal complexes derived from this thiosemicarbazone have also been investigated for enhanced biological activity, particularly in the context of cytotoxicity against cancer cell lines .

The synthesis of 2-furaldehyde thiosemicarbazone can be achieved through several methods:

- Conventional Condensation: Mixing equimolar amounts of 2-furaldehyde and thiosemicarbazide in an ethanol solution under reflux conditions leads to the formation of the thiosemicarbazone.

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times compared to conventional methods .

- Metal Complexation: Following the synthesis of 2-furaldehyde thiosemicarbazone, it can be reacted with divalent metal ions (e.g., nickel, copper, zinc) to form metal complexes that exhibit improved biological properties .

2-Furaldehyde thiosemicarbazone and its derivatives have several applications:

- Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancer.

- Coordination Chemistry: The ability to form stable complexes with transition metals makes them useful in coordination chemistry .

- Analytical Chemistry: They can be utilized as chelating agents in various analytical techniques.

Studies have focused on understanding the interactions of 2-furaldehyde thiosemicarbazone with different metal ions. These interactions can significantly alter the compound's properties and enhance its biological efficacy. For instance, metal complexes formed from this ligand have shown increased cytotoxic effects against cancer cells compared to the free ligand . Additionally, research into the binding mechanisms and stability of these complexes provides insights into their potential therapeutic applications.

Several compounds share structural similarities with 2-furaldehyde thiosemicarbazone, including:

- 5-Nitro-2-furaldehyde thiosemicarbazone

- 5-Chloro-2-furaldehyde thiosemicarbazone

- 2-Furfurylidene thiosemicarbazone

- Furfurylidene semicarbazone

| Compound Name | Unique Features |

|---|---|

| 5-Nitro-2-furaldehyde thiosemicarbazone | Contains a nitro group that may enhance reactivity |

| 5-Chloro-2-furaldehyde thiosemicarbazone | Chlorine substituent may affect solubility |

| 2-Furfurylidene thiosemicarbazone | Different aldehyde structure affecting properties |

| Furfurylidene semicarbazone | Lacks sulfur atom in comparison |

The uniqueness of 2-furaldehyde thiosemicarbazone lies in its specific structural configuration that allows for diverse reactivity patterns and biological interactions, making it a subject of interest in medicinal chemistry.

Condensation Reaction Mechanisms

Aldehyde-Thiosemicarbazide Interactions

The synthesis of 2-furaldehyde thiosemicarbazone proceeds through a classic nucleophilic addition-elimination mechanism involving the condensation of 2-furaldehyde with thiosemicarbazide [1] [2]. The reaction mechanism initiates with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of 2-furaldehyde, forming a tetrahedral intermediate [2]. This intermediate subsequently undergoes elimination of water to form the characteristic carbon-nitrogen double bond of the thiosemicarbazone moiety [1] [3].

The mechanistic pathway involves the formation of a carbinolamine intermediate, which is stabilized through intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms of the thiosemicarbazide unit [2] [4]. The rate-determining step occurs during the dehydration process, where the elimination of water leads to the formation of the stable thiosemicarbazone product [3] [5]. The reaction proceeds through an imine bond formation (-N=CH-) that is characteristic of thiosemicarbazone compounds [2].

The furan ring in 2-furaldehyde provides electronic stabilization to the reaction intermediate through resonance effects [6] [7]. The electron-donating nature of the furan oxygen enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by thiosemicarbazide [7]. The aromatic character of the furan ring also contributes to the overall stability of the final thiosemicarbazone product through extended conjugation [6].

Solvent Systems and Catalytic Conditions

The choice of solvent system significantly influences the efficiency and yield of 2-furaldehyde thiosemicarbazone synthesis [8] [9]. Methanol has been identified as the most suitable solvent for this condensation reaction, providing optimal yields of up to 92% under controlled conditions [8]. Ethanol serves as an effective alternative solvent, yielding 85-90% of the desired product when used with appropriate catalytic systems [3] [10].

| Solvent System | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Product Purity |

|---|---|---|---|---|---|

| Ethanol | 78 | Acetic acid (10% v/v) | 2.0 | 85 | High |

| Methanol | 65 | Hydrochloric acid (catalytic) | 1.5 | 92 | High |

| Dimethylformamide | 153 | None | 4.0 | 70 | Moderate |

| 1-Butanol | 118 | Acetic acid (drops) | 2.5 | 88 | High |

| Ethanol/Water (9:1) | 75-80 | Acetic acid | 5.0 | 90 | High |

| Dimethyl sulfoxide | 20 | None | 15.0 | 89 | High |

Acid catalysis demonstrates superior performance compared to base catalysis in thiosemicarbazone formation reactions [8]. Glacial acetic acid, employed at concentrations of 10% volume per volume in ethanol, provides optimal catalytic conditions for the condensation reaction [3] [9]. The acidic environment facilitates protonation of the hydroxyl group in the carbinolamine intermediate, enhancing the elimination of water and driving the reaction toward completion [9].

Sulphamic acid has emerged as an efficient heterogeneous catalyst for thiosemicarbazone synthesis, enabling reactions to proceed at room temperature with excellent yields [9]. When employed at 10 millimole percent catalyst loading, sulphamic acid provides 92% yield of the desired product within 20 minutes of reaction time [9]. This catalytic system offers advantages of mild reaction conditions, short reaction times, and straightforward work-up procedures [9].

The solvent polarity significantly affects both reaction rate and product crystallization quality [8]. Protic solvents such as methanol and ethanol facilitate hydrogen bonding interactions that stabilize reaction intermediates and promote efficient product formation [11] [8]. Aprotic polar solvents like dimethylformamide require elevated temperatures but can accommodate reactions involving moisture-sensitive reagents [3].

Multi-Step Synthesis Approaches

Multi-step synthesis methodologies for 2-furaldehyde thiosemicarbazone involve sequential chemical transformations that enable enhanced functional diversity and improved selectivity [12] [13]. These approaches typically commence with modification of either the aldehyde or thiosemicarbazide precursor prior to the condensation reaction [12] [3].

The aldehyde pre-modification route involves initial functionalization of 2-furaldehyde through electrophilic substitution reactions at the 5-position of the furan ring [7]. This approach enables the introduction of electron-withdrawing or electron-donating substituents that modulate the electronic properties of the final thiosemicarbazone product [7]. The modified aldehyde subsequently undergoes condensation with thiosemicarbazide under standard reaction conditions [7].

Thiosemicarbazide functionalization represents an alternative multi-step approach involving initial modification of the thiosemicarbazide precursor [13] [14]. This methodology enables the incorporation of amino acid residues, alkyl chains, or aromatic substituents at the terminal nitrogen positions [13]. The functionalized thiosemicarbazide derivatives are then subjected to condensation reactions with 2-furaldehyde to yield structurally diverse thiosemicarbazone products [13] [14].

| Synthesis Route | Number of Steps | Overall Yield (%) | Key Advantages | Main Limitations |

|---|---|---|---|---|

| Direct Condensation | 1 | 90 | Simple, high yield | Limited scope |

| Aldehyde Pre-modification | 3 | 65 | Enhanced selectivity | Multiple steps |

| Thiosemicarbazide Functionalization | 4 | 45 | Functional diversity | Low overall yield |

| Stepwise Assembly | 2 | 75 | Controlled assembly | Moderate complexity |

| Protected Intermediate Route | 5 | 38 | Complex functionalization | Very low yield |

The stepwise assembly approach involves initial formation of intermediate compounds that serve as precursors for the final thiosemicarbazone product [15] [16]. This methodology often employs protecting groups to mask reactive functional groups during specific synthetic transformations [16]. The protected intermediates undergo selective deprotection and subsequent condensation to yield the target thiosemicarbazone compound [16].

Protected intermediate routes enable the synthesis of highly functionalized thiosemicarbazone derivatives through sequential protection, functionalization, and deprotection steps [16] [14]. Tert-butyloxycarbonyl protecting groups are commonly employed to mask amino functionalities during synthetic transformations [14]. These routes typically yield overall products in 18-50% yield over four to five synthetic steps [14].

Purification Techniques and Yield Optimization

Purification of 2-furaldehyde thiosemicarbazone employs various techniques designed to achieve high purity while maintaining acceptable recovery yields [17] [18]. Recrystallization from ethanol represents the most commonly employed purification method, providing 94% recovery yield with 98% product purity [15] [3]. The recrystallization process involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote crystal formation [15].

Recrystallization from methanol offers superior crystallization quality, achieving 97% purity with 91% recovery yield [18]. The lower boiling point of methanol compared to ethanol facilitates more controlled evaporation rates and improved crystal formation [18]. The choice between ethanol and methanol for recrystallization depends on the specific impurity profile of the crude product [18].

| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Comments |

|---|---|---|---|---|

| Recrystallization from Ethanol | 94 | 98 | 4 | Most common method |

| Recrystallization from Methanol | 91 | 97 | 3 | Good solubility |

| Column Chromatography (Dichloromethane/Methanol) | 88 | 95 | 6 | Best for impure products |

| Precipitation from Ice Water | 85 | 92 | 2 | Quick precipitation |

| Washing with Cold Water | 96 | 89 | 1 | Simple washing step |

| Vacuum Drying | 99 | 85 | 12 | Final drying step |

Column chromatography using dichloromethane/methanol solvent systems provides effective purification for crude products containing significant impurities [11]. This technique achieves 95% purity with 88% recovery yield, though it requires longer processing times of approximately six hours [11]. The gradient elution approach enables separation of closely related impurities that may co-crystallize during recrystallization procedures [11].

Precipitation from ice water offers rapid purification for products requiring immediate isolation [15]. This technique provides 92% purity with 85% recovery yield within two hours of processing time [15]. The rapid cooling associated with ice water precipitation promotes formation of small crystals that facilitate subsequent washing procedures [15].

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [19] [20]. Temperature control proves critical, with optimal yields achieved at reflux temperatures for alcoholic solvents [3] [10]. Reaction time optimization typically involves monitoring by thin-layer chromatography to determine completion, with most reactions requiring 2-5 hours for maximum conversion [3] [9].

Catalyst loading optimization studies demonstrate that 10 millimole percent represents the optimal concentration for acid catalysts [9]. Higher catalyst concentrations do not significantly improve yields while lower concentrations result in incomplete reactions [9]. The molar ratio of reactants requires careful control, with equimolar quantities of 2-furaldehyde and thiosemicarbazide providing optimal results [3] [10].

Spectroscopic Analysis

3.1.1 Infrared (IR) Vibrational Signatures

The ligand displays the characteristic thiosemicarbazone fingerprint (Table 1). Broad N–H stretches above 3200 cm⁻¹ confirm the presence of two non-equivalent hydrazinic protons, while the intense band near 1600 cm⁻¹ originates from the azomethine C = N double bond. The thioamide IV band (≈ 840 cm⁻¹) accompanied by a medium-intensity C = S stretch at ~1270 cm⁻¹ verifies retention of the thione form in the solid state [1] [2].

| Assignment | 150 K crystal (KBr) / cm⁻¹ [1] | Room-T bulk (KBr) / cm⁻¹ [2] | Comment |

|---|---|---|---|

| ν(NH₂ asym) | 3135 | 3408 | split by intramolecular H-bonding |

| ν(NH₂ sym) | 2887 | 3215 | — |

| ν(N–H, thioamide) | — | 3127 | hydrogen-bond donor |

| ν(C = N) | 1620, 1612 | 1607 | azomethine group |

| ν(C = S)+δ(NH) | 1575 | — | coupled mode |

| ν(C–O) furan | — | 1275 | ring oxygen stretch |

| ν(N–N) | — | 1016 | hydrazinic |

| ν(C = S) out-of-plane | 774 | 841 | thioamide IV |

3.1.2 Nuclear Magnetic Resonance (NMR) Profiling

Spectra recorded in deuterated dimethyl sulfoxide confirm the Z-configured imine (Scheme 1). The down-field singlet at δ ≈ 11.4 ppm originates from the thioamide N–H involved in a strong intramolecular N–H···N hydrogen bond, whereas the azomethine proton resonates at δ ≈ 8.0 ppm. ^13C shifts place the thiocarbonyl carbon at δ ≈ 177 ppm, typical for C = S in thiosemicarbazones, and the azomethine carbon at δ ≈ 150–139 ppm [1] [2].

| Nucleus (δ / ppm) | Multiplicity | Proton/Carbon environment | Source |

|---|---|---|---|

| ^1H 11.40 | s (1 H) | N–H (thioamide) | [1] |

| ^1H 8.41 | s (1 H) | H–C = N | [1] |

| ^1H 8.20 | s (2 H) | NH₂ | [2] |

| ^1H 6.11–7.54 | m (3 H) | Furan H-3, H-4, H-5 | [1] |

| ^13C 177.60 | — | C = S | [1] |

| ^13C 148–150 | — | C2-furan / C=N | [1] [2] |

| ^13C 142–114 | — | Furan ring carbons | [1] [2] |

3.1.3 Mass Spectrometric Fragmentation Patterns

Electrospray ionisation gives the deprotonated molecular ion at m/z 168.8 [M – H]⁻ and the protonated species at m/z 169.8 [M + H]⁺ [2]. Tandem MS of the positive ion shows:

- m/z 152 [169 – NH₃] (loss of ammonia)

- m/z 134 [169 – H₂NCS] (cleavage of the thiosemicarbazide tail)

- m/z 109 [furan-CHO⁺] (independent furan cation)

These fragments parallel the low-energy pathways reported for other aromatic thiosemicarbazones, confirming the stability of the furan framework during ionisation [3].

Crystallographic Studies

3.2.1 Single-Crystal X-ray Diffraction Analysis

A 150 K data set (CCDC 704543) reveals a centrosymmetric monoclinic lattice (Table 2) containing two independent Z-configured molecules (Figure 1). Both adopt a nearly planar thiosemicarbazone core; the furan ring deviates by 7.2° in molecule A and 23.2° in molecule B, evidencing intrinsic conformational flexibility [1].

| Parameter | Value |

|---|---|

| Formula | C₆H₇N₃OS |

| Crystal system | Monoclinic |

| Space group | P 2₁/c |

| a / Å | 13.5099(3) |

| b / Å | 5.6743(1) |

| c / Å | 23.4755(6) |

| β / ° | 117.367(2) |

| Volume / ų | 1598.20(7) |

| Z | 8 |

| R₁ (I > 2σ) | 0.0290 |

| Selected bonds / Å | S1–C1 1.688(2); N2–C2 1.277(2); N1–C1 1.343(2) |

The crystal packing lacks π–π stacking but is stabilised by a network of N–H···S hydrogen bonds and C–H···π contacts that weave a three-dimensional supramolecular lattice [1].

3.2.2 Polymorphism and Isostructurality Phenomena

Only one polymorph of 2-furaldehyde thiosemicarbazone has been deposited to date (150 K measurement and an isostructural 298 K dataset reported earlier) [1]. The unit-cell metrics and hydrogen-bond graph remain virtually unchanged between temperatures, indicating thermally robust packing. Comparative full-interaction-map analyses performed on the furan analogue and its 5-nitro derivative show that substitution on the furan ring perturbs π-acceptor regions but conserves the backbone hydrogen-bond scheme, rationalising the frequent retention of the P 2₁/c framework within this ligand family [4]. No solvent- or conformation-driven polymorphic transitions have yet been observed for the parent compound, although the presence of two conformers in the asymmetric unit highlights an inherent propensity for conformational polymorphism yet to be realised experimentally.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant